2,2,2-Trifluoroethyl 4-[(naphthalen-2-yloxy)methyl]benzoate
Description
2,2,2-Trifluoroethyl 4-[(2-naphthyloxy)methyl]benzoate is a chemical compound characterized by the presence of trifluoroethyl and naphthyloxy groups attached to a benzoate core
Properties
Molecular Formula |
C20H15F3O3 |
|---|---|
Molecular Weight |
360.3 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl 4-(naphthalen-2-yloxymethyl)benzoate |
InChI |
InChI=1S/C20H15F3O3/c21-20(22,23)13-26-19(24)16-7-5-14(6-8-16)12-25-18-10-9-15-3-1-2-4-17(15)11-18/h1-11H,12-13H2 |
InChI Key |
JMGDUKUVFJROHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC3=CC=C(C=C3)C(=O)OCC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl 4-[(2-naphthyloxy)methyl]benzoate typically involves the esterification of 4-[(2-naphthyloxy)methyl]benzoic acid with 2,2,2-trifluoroethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of automated systems can help in maintaining optimal reaction conditions and scaling up the production .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl 4-[(2-naphthyloxy)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoate or naphthyloxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzoates or naphthyloxy derivatives.
Scientific Research Applications
2,2,2-Trifluoroethyl 4-[(2-naphthyloxy)methyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl 4-[(2-naphthyloxy)methyl]benzoate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The naphthyloxy group may facilitate binding to aromatic amino acids in proteins, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoroethyl benzoate
- 2,2,2-Trifluoroethyl 3-[(1-naphthyloxy)methyl]benzoate
- 2,2,2-Trifluoroethyl 3-[(2-naphthyloxy)methyl]benzoate
Uniqueness
2,2,2-Trifluoroethyl 4-[(2-naphthyloxy)methyl]benzoate is unique due to the specific positioning of the naphthyloxy group on the benzoate ring, which can influence its chemical reactivity and biological activity. The trifluoroethyl group also imparts distinct physicochemical properties, such as increased stability and lipophilicity, compared to similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
